molecular formula C18H21FN4O2 B7187923 N-(4-fluoro-2-methoxyphenyl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide

N-(4-fluoro-2-methoxyphenyl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide

Cat. No.: B7187923
M. Wt: 344.4 g/mol
InChI Key: OOVJCKHHTLPSLF-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methoxyphenyl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core substituted with a 4-fluoro-2-methoxyphenyl group and a propan-2-yl group

Properties

IUPAC Name

N-(4-fluoro-2-methoxyphenyl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-11(2)17-20-9-12-6-7-23(10-15(12)21-17)18(24)22-14-5-4-13(19)8-16(14)25-3/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVJCKHHTLPSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C2CCN(CC2=N1)C(=O)NC3=C(C=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methoxyphenyl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,4-d]pyrimidine core.

    Introduction of the 4-fluoro-2-methoxyphenyl Group: This step is usually achieved through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a fluorinated aromatic compound.

    Attachment of the Propan-2-yl Group: This step involves the alkylation of the pyrido[3,4-d]pyrimidine core with a suitable alkylating agent, such as an alkyl halide, under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methoxyphenyl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(4-fluoro-2-methoxyphenyl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, including signal transduction and enzyme inhibition.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It is employed in chemical biology research to probe the function of biological macromolecules and to develop new chemical probes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methoxyphenyl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide
  • N-(4-methylphenyl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide
  • N-(4-bromophenyl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide

Uniqueness

N-(4-fluoro-2-methoxyphenyl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide is unique due to the presence of the 4-fluoro-2-methoxyphenyl group, which imparts distinct electronic and steric properties

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